2-Methyl-3-propylquinolin-4-ol
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Description
2-Methyl-3-propylquinolin-4-ol is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Biological Activity
2-Methyl-3-propylquinolin-4-ol is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article provides an in-depth review of its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N with a molecular weight of approximately 215.27 g/mol. The compound features a quinoline backbone with a methyl group at the second position, a propyl group at the third position, and a hydroxyl group at the fourth position, contributing to its unique biological properties.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Anticoagulant Properties : Studies have demonstrated that this compound possesses anticoagulant effects, which may have implications in the treatment and prevention of thrombotic disorders.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. It has been tested for efficacy against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing starting materials such as 2-methylquinoline and propylamine under specific conditions to yield the target compound.
- Functionalization Techniques : Modifying existing quinoline derivatives to introduce the hydroxyl group at the appropriate position.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Aminoquinoline | Amino group at position 6 | Known for antibacterial properties |
2-Methylquinoline | Methyl group at position 2 | Exhibits neuroprotective effects |
3-Propyloxyquinoline | Propoxy group instead of propyl | Potential use as an insect repellent |
4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits antioxidant properties |
This table highlights the distinct biological activities associated with each compound, emphasizing the unique profile of this compound within the quinoline family.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticoagulant Study : A study published in Journal of Medicinal Chemistry evaluated the anticoagulant effects of various quinoline derivatives, including this compound, demonstrating significant activity in vitro compared to standard anticoagulants.
- Antimicrobial Efficacy : Research published in Pharmaceutical Biology assessed the antimicrobial properties of this compound against strains like Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate its potential as a therapeutic agent.
- Antioxidant Activity Assessment : A study highlighted in Food Chemistry examined the antioxidant capacity of several quinoline derivatives, including this compound, using DPPH and ABTS assays to quantify its effectiveness against oxidative stress .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-methyl-3-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H15NO/c1-3-6-10-9(2)14-12-8-5-4-7-11(12)13(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |
InChI Key |
QQVOUEGGEOFBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.